molecular formula C18H18O7 B15137200 Qianhucoumarin D

Qianhucoumarin D

Cat. No.: B15137200
M. Wt: 346.3 g/mol
InChI Key: YJOWXMGENDGFDH-IRXDYDNUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Qianhucoumarin D can be isolated using preparative high-speed counter-current chromatography (HSCCC). The process involves using a two-phase solvent system consisting of light petroleum, ethyl acetate, methanol, and water in gradient elution mode . The upper phase of this solvent system is used as the stationary phase, while the lower phase serves as the mobile phase. This method allows for the efficient separation and purification of this compound along with other coumarins from Peucedanum praeruptorum .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale isolation and purification techniques. Further research and development are needed to establish viable industrial production methods.

Chemical Reactions Analysis

Types of Reactions: Qianhucoumarin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties in different contexts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed for reduction reactions.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions to introduce different functional groups into the this compound molecule.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of this compound with altered functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Qianhucoumarin D is unique among pyranocoumarins due to its specific chemical structure and biological activities. Similar compounds include:

Compared to these compounds, this compound stands out due to its broader range of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H18O7

Molecular Weight

346.3 g/mol

IUPAC Name

[(9S,10S)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] acetate

InChI

InChI=1S/C18H18O7/c1-9(19)22-16-14-12(25-18(3,4)17(16)23-10(2)20)7-5-11-6-8-13(21)24-15(11)14/h5-8,16-17H,1-4H3/t16-,17-/m0/s1

InChI Key

YJOWXMGENDGFDH-IRXDYDNUSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C

Origin of Product

United States

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